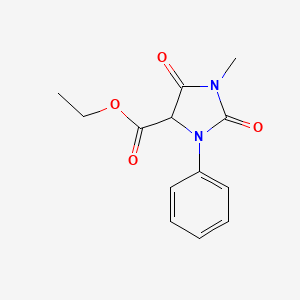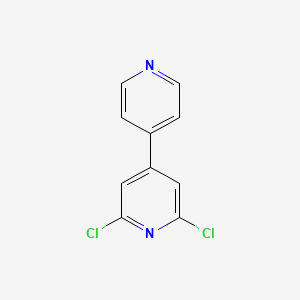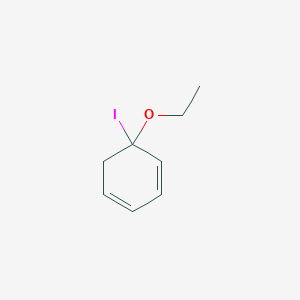
Nitromethylidenecyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitromethylidenecyclohexane is an organic compound characterized by a nitromethylene substituent attached to a cyclohexane ringThis compound is known for its neurotoxic properties and is effective both by contact and oral ingestion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitromethylidenecyclohexane can be synthesized through the nitration of cyclohexane using tert-butyl nitrite as a nitrating agent, catalyzed by N-hydroxyphthalimide. This method provides high selectivity and conversion rates under mild reaction conditions . Another approach involves the nitration of cyclohexane with nitrogen dioxide or nitric acid at high temperatures (250–400°C), which proceeds through free radical chain reactions .
Industrial Production Methods
Industrial production of this compound typically involves the nitration of cyclohexane using nitric acid or nitrogen dioxide. The process requires careful control of reaction conditions to ensure high selectivity and yield while minimizing the production of waste acids and other by-products .
Chemical Reactions Analysis
Types of Reactions
Nitromethylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkanes.
Reduction: The nitro group can be reduced to form amines.
Substitution: The nitro group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products
Oxidation: Nitroalkanes.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Nitromethylidenecyclohexane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into molecules.
Biology: Studied for its neurotoxic effects and potential use as a pesticide.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Nitromethylidenecyclohexane exerts its effects primarily through its interaction with acetylcholine receptors. It acts as a ligand-gated ion channel modulator, causing an extensive change in conformation that leads to the opening of an ion-conducting channel across the plasma membrane. This results in neurotoxic effects, making it effective as a pesticide .
Comparison with Similar Compounds
Similar Compounds
Nitrocyclohexane: Similar in structure but lacks the methylene group.
Cyclohexanone oxime: A derivative formed through the partial hydrogenation of nitrocyclohexane.
Cyclohexylamine: Formed through the complete hydrogenation of nitrocyclohexane.
Uniqueness
Nitromethylidenecyclohexane is unique due to its nitromethylene substituent, which imparts distinct chemical reactivity and biological activity compared to other nitrocyclohexane derivatives. Its ability to act as a neurotoxicant and its rapid degradation in the environment make it particularly valuable in specific applications .
Properties
CAS No. |
27861-39-8 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
nitromethylidenecyclohexane |
InChI |
InChI=1S/C7H11NO2/c9-8(10)6-7-4-2-1-3-5-7/h6H,1-5H2 |
InChI Key |
JVQOIOZEAYCROA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C[N+](=O)[O-])CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




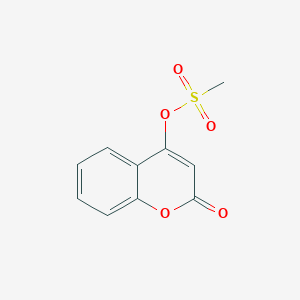
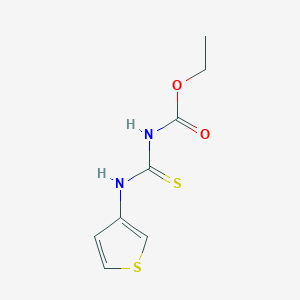
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)
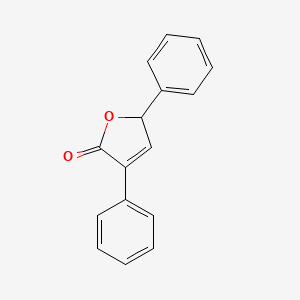
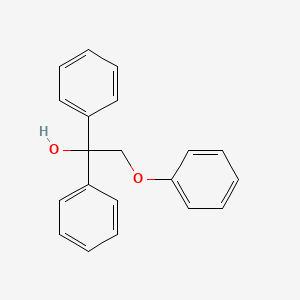
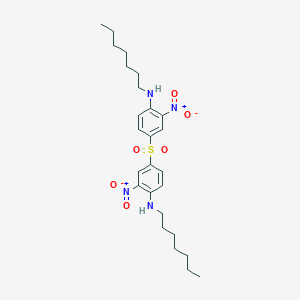
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
